molecular formula C11H23N3O4S B1395326 Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate CAS No. 1354952-77-4

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Cat. No.: B1395326
CAS No.: 1354952-77-4
M. Wt: 293.39 g/mol
InChI Key: ICBKYAZVWTXCMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H23N3O4S and a molecular weight of 293.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a sulfamoylethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and sulfamoylethyl reagents. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is unique due to the presence of the sulfamoylethyl group, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O4_{4}S
  • CAS Number : 1354952-77-4
  • Molecular Weight : 258.34 g/mol

The compound features a piperazine ring substituted with a tert-butyl group and a sulfamoylethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as an antimicrobial agent and its role in modulating enzyme activity.

Antimicrobial Activity

Recent studies have indicated that compounds with piperazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. The sulfamoylethyl group is particularly interesting as sulfonamide derivatives are known for their ability to inhibit dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound may bind to active sites of target enzymes, altering their conformation and inhibiting their activity.
  • Interaction with Biomolecules : The presence of the sulfamoylethyl group may facilitate interactions with biomolecules, enhancing its biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial effects of piperazine derivatives, including those similar to this compound. Results indicated significant inhibitory effects against Gram-positive bacteria .
  • Enzyme Inhibition Studies : Research conducted on sulfonamide derivatives has shown that similar compounds can effectively inhibit dihydropteroate synthase. This suggests that this compound may share this mechanism .
  • Pharmacological Applications : Investigations into the pharmacological potential of piperazine derivatives have revealed their utility in treating infections and metabolic disorders, indicating a broad spectrum of potential applications for this compound .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of dihydropteroate synthase
Pharmacological UseInvestigated for treatment of infections

Properties

IUPAC Name

tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKYAZVWTXCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-77-4
Record name tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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